5-Fluoro-2-piperazinobenzoic Acid: A Comprehensive Technical Guide
5-Fluoro-2-piperazinobenzoic Acid: A Comprehensive Technical Guide
This technical guide provides a detailed overview of the chemical properties, synthesis, and analysis of 5-Fluoro-2-piperazinobenzoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide incorporates predicted data and comparative analysis with structurally similar compounds to offer a comprehensive resource.
Core Chemical Properties
5-Fluoro-2-piperazinobenzoic acid is a fluorinated aromatic carboxylic acid containing a piperazine moiety. Its chemical structure suggests potential applications as a building block in the synthesis of pharmacologically active molecules.
Table 1: Physicochemical Properties of 5-Fluoro-2-piperazinobenzoic Acid
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃FN₂O₂ | PubChem[1] |
| Molecular Weight | 224.23 g/mol | PubChem[1] |
| Monoisotopic Mass | 224.0961 Da | PubChem[1] |
| XlogP (Predicted) | -1.3 | PubChem[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Spectral Data Analysis
Direct experimental spectral data (NMR, IR, Mass Spectrometry) for 5-Fluoro-2-piperazinobenzoic acid is not publicly available. However, based on the analysis of structurally related compounds, the expected spectral characteristics can be inferred.
Table 2: Predicted and Comparative Spectral Data
| Technique | Predicted/Comparative Data for 5-Fluoro-2-piperazinobenzoic Acid | Reference Compounds |
| ¹H NMR | Aromatic protons (δ 6.5-8.0 ppm), Piperazine protons (δ 3.0-3.5 ppm), Carboxylic acid proton (δ >10 ppm, broad singlet). | ¹H NMR data for various fluorinated benzoic acids and piperazine-containing compounds suggest these characteristic chemical shift ranges.[2][3] |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Piperazine carbons (δ 40-50 ppm), Carboxyl carbon (δ >165 ppm). | ¹³C NMR data for related aromatic carboxylic acids and piperazine derivatives support these predicted chemical shifts.[2][3] |
| IR Spectroscopy | C=O stretch (carboxylic acid) ~1700 cm⁻¹, O-H stretch (carboxylic acid) ~2500-3300 cm⁻¹ (broad), C-F stretch ~1200-1300 cm⁻¹, N-H stretch (piperazine) ~3300 cm⁻¹. | IR spectra of similar compounds show characteristic peaks for these functional groups.[4][5] |
| Mass Spectrometry | Predicted [M+H]⁺ = 225.10338 m/z. | PubChem provides predicted mass spectrometry data.[1] |
Experimental Protocols
While a specific, validated protocol for the synthesis of 5-Fluoro-2-piperazinobenzoic acid is not available, a general synthetic route can be proposed based on established methodologies for similar compounds. The following protocols are generalized procedures and may require optimization.
Synthesis of 5-Fluoro-2-piperazinobenzoic Acid
A plausible synthetic route involves the nucleophilic aromatic substitution of a suitable starting material, such as 2,5-difluorobenzoic acid or 2-chloro-5-fluorobenzoic acid, with piperazine.
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Caption: Proposed synthetic workflow for 5-Fluoro-2-piperazinobenzoic acid.
Detailed Protocol:
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Reaction Setup: In a round-bottom flask, dissolve 2,5-difluorobenzoic acid (1 equivalent) and piperazine (2-3 equivalents) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).
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Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) (2-3 equivalents), to the reaction mixture.
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Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up: After completion of the reaction, cool the mixture to room temperature. Acidify the mixture with an aqueous acid (e.g., 1M HCl) to precipitate the product.
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Isolation: Collect the precipitate by filtration, wash with water, and dry under vacuum.
Purification Protocol
The crude product can be purified by recrystallization or column chromatography.
Recrystallization:
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Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, water, or a mixture).
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Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
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Prepare a silica gel column.
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Dissolve the crude product in a minimal amount of the eluent.
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Load the sample onto the column and elute with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
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Collect the fractions containing the pure product and evaporate the solvent.
Analytical Methods
The identity and purity of the synthesized 5-Fluoro-2-piperazinobenzoic acid can be confirmed using the following analytical techniques.
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Caption: Workflow for the analytical characterization of 5-Fluoro-2-piperazinobenzoic acid.
High-Performance Liquid Chromatography (HPLC):
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
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Detection: UV detection at a suitable wavelength (e.g., 254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
Mass Spectrometry (MS):
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Use electrospray ionization (ESI) to determine the molecular weight of the compound.
Biological Activity and Signaling Pathways
There is currently no specific information available in the searched literature regarding the biological activity or involvement of 5-Fluoro-2-piperazinobenzoic acid in any signaling pathways. However, the presence of the fluoro and piperazine moieties, which are common in many bioactive compounds, suggests that this molecule could be a valuable scaffold for the development of new therapeutic agents. Further research is required to explore its potential biological activities.
Conclusion
5-Fluoro-2-piperazinobenzoic acid is a chemical compound with potential for use in drug discovery and development. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and methods for its purification and analysis based on data from structurally related compounds. Further experimental investigation is necessary to fully characterize this molecule and explore its potential applications.
